2-FLUORO-5-(TRIFLUOROMETHYL)-DL-PHENYLALANINE
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Overview
Description
2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is an organic compound that features a unique combination of fluorine atoms and an amino acid structure
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
It’s known that trifluoromethyl-containing compounds can interact with their targets in a variety of ways, such as by binding to active sites, altering protein conformation, or modulating receptor activity .
Biochemical Pathways
Trifluoromethyl-containing compounds have been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Result of Action
Trifluoromethyl-containing compounds are known to exhibit a wide range of biological activities, including antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-[2-cyano-5-(trifluoromethyl)phenyl]propanoic acid
- 2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid
Uniqueness
2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interactions with biological targets .
Properties
IUPAC Name |
2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-2-1-6(10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMMOAACDOUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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